REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7](CC2C=CC(OC)=CC=2OC)[CH2:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2].S(Cl)(Cl)=O.C(O)C>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2]
|
Name
|
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
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Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(CC2=CC(=CC=C2C1O)OC1=CC=CC=C1)CC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
|
7.9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
92 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 6.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred for an additional 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic fraction was successively washed with 0.5 M HCl, water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to 468 mg of a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 15-50% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
to produce 232 mg of crude product, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ether and hexanes
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CC2=CC(=CC=C2C1O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |